molecular formula C17H16ClF3N2O2 B2462634 1-[2-(2-Chlorophenyl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1795442-64-6

1-[2-(2-Chlorophenyl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2462634
CAS No.: 1795442-64-6
M. Wt: 372.77
InChI Key: JMPCZSBQNLLQCJ-UHFFFAOYSA-N
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Description

This compound, 1-[2-(2-Chlorophenyl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea, incorporates key structural motifs recognized in medicinal chemistry for their potential in modulating biological targets. The trifluoromethylphenyl group is a prominent feature in many approved protein kinase inhibitors, where it facilitates crucial interactions within the allosteric pocket of enzyme binding sites, particularly in type II inhibitors that target the inactive conformation of kinases . The strategic incorporation of a trifluoromethyl group is a common tactic in drug design, as it can significantly influence a molecule's properties by enhancing lipophilicity, improving metabolic stability, and increasing membrane permeability, which collectively can lead to better oral bioavailability . Furthermore, the urea functional group serves as a privileged scaffold capable of forming multiple hydrogen bonds with biological targets, which can enhance binding affinity and selectivity. The specific spatial arrangement of the 2-chlorophenyl and 2-methoxyethyl substituents may confer unique steric and electronic properties, guiding interaction with specific enzymatic pockets. This combination of features makes the compound a promising scaffold for investigative research in areas such as oncology, with potential application as a protein kinase inhibitor, warranting further exploration through in vitro and in silico studies .

Properties

IUPAC Name

1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N2O2/c1-25-15(11-6-2-4-8-13(11)18)10-22-16(24)23-14-9-5-3-7-12(14)17(19,20)21/h2-9,15H,10H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPCZSBQNLLQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(2-Chlorophenyl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often begins with the preparation of the chlorophenyl and trifluoromethylphenyl precursors, followed by their coupling under specific reaction conditions. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-[2-(2-Chlorophenyl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(2-Chlorophenyl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-Chlorophenyl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name R1 Group R2 Group Key Features
Target Compound 2-(2-Chlorophenyl)-2-methoxyethyl 2-Trifluoromethylphenyl Methoxyethyl linker enhances flexibility
1-(4-Bromophenyl)-3-[2-(trifluoromethyl)phenyl]urea 4-Bromophenyl 2-Trifluoromethylphenyl Bromine substituent increases molecular weight (359.15 g/mol)
1-(4-Cyanophenyl)-3-(2-(trifluoromethyl)phenyl)urea 4-Cyanophenyl 2-Trifluoromethylphenyl Cyano group improves electron-withdrawing properties
AZ1 3-Fluoro-4-(5-methyl-2,4-dioxo-pyrimidin-1-yl)phenyl 2-Trifluoromethylphenyl Pyrimidine moiety confers antibiotic activity

Key Observations :

  • The methoxyethyl chain in the target compound may improve solubility compared to rigid aromatic substituents .
  • Bromine or chlorine at the para position (as in ) increases molecular weight but may reduce metabolic stability compared to ortho-substituted chlorophenyl groups.

Physical and Spectral Properties

Table 2: Physicochemical Data

Compound Name Yield (%) Melting Point (°C) ESI-MS ([M+H]⁺) Notable Spectral Features
Target Compound N/A N/A N/A Expected ¹H-NMR: δ 7.5–8.2 (aromatic H)
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2-chlorophenyl)urea 90 253–255 N/A IR: 1680 cm⁻¹ (urea C=O stretch)
1-(4-Cyanophenyl)-3-(2-(trifluoromethyl)phenyl)urea 83.4 N/A 306.1 ¹³C-NMR: δ 118.5 (CF₃)
8j 52.7 N/A 412.1 Thiazole ring protons at δ 7.8–8.1

Key Observations :

  • Yields for urea derivatives vary widely (52.7–90%) depending on the substitution pattern and synthetic route .
  • The trifluoromethyl group produces distinct ¹³C-NMR signals near δ 118–125 .

Biological Activity

1-[2-(2-Chlorophenyl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea, known by its CAS number 1795442-64-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial and anticancer properties, structure-activity relationship (SAR), and relevant case studies.

  • Molecular Formula : C₁₇H₁₆ClF₃N₂O₂
  • Molecular Weight : 372.8 g/mol
  • Structural Features : The compound contains a urea moiety and is substituted with both a chlorophenyl and trifluoromethyl group, which are known to enhance biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent research indicates that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial properties. The trifluoromethyl group increases lipophilicity and alters electronic characteristics, promoting stronger interactions with bacterial targets. For instance, derivatives of urea containing trifluoromethyl groups have shown significant antibacterial effects against resistant strains of bacteria .

Table 1: Antimicrobial Activity of Trifluoromethyl Urea Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
1-[2-(2-Chlorophenyl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]ureaAntibacterial12
GlibenclamideTumor Growth Inhibitor25
N-Nitroso-ureaAlkylating Agent15

Anticancer Activity

The presence of the trifluoromethyl group in the structure is also associated with increased anticancer activity. Studies have shown that urea derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanism has been observed in compounds similar to the target compound, suggesting a potential for therapeutic applications in oncology .

Case Study: Anticancer Evaluation
In a study investigating the anticancer properties of urea derivatives, the compound demonstrated significant inhibition of tumor cell proliferation. The study utilized various cancer cell lines, including breast and lung cancer cells, revealing IC50 values that indicate effective cytotoxicity at low concentrations .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that:

  • Trifluoromethyl Group : Enhances lipophilicity and improves binding affinity to biological targets.
  • Chlorophenyl Substitution : Contributes to the overall stability and bioactivity of the compound.
  • Urea Moiety : Acts as a pharmacophore that facilitates interaction with target proteins involved in disease pathways.

Q & A

What are the common synthetic routes for 1-[2-(2-Chlorophenyl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea, and how can reaction conditions be optimized for yield?

Basic
Synthesis typically involves multi-step reactions, starting with coupling a 2-(2-chlorophenyl)-2-methoxyethylamine intermediate with a 2-(trifluoromethyl)phenyl isocyanate derivative. Key steps include nucleophilic substitution and urea bond formation. Optimization requires controlling temperature (e.g., 0–25°C for exothermic steps), solvent selection (polar aprotic solvents like DMF or THF), and catalysts (e.g., triethylamine for acid scavenging). Purification via column chromatography or recrystallization improves yield (≥60%) and purity .

What analytical techniques are recommended for confirming the structural integrity of this urea derivative?

Basic
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H, ¹³C, and ¹⁹F) are essential. X-ray crystallography (as in ) resolves stereochemistry, while IR spectroscopy confirms urea C=O and N-H stretches. Differential scanning calorimetry (DSC) assesses purity via melting point consistency .

How should researchers approach the initial biological screening to identify potential therapeutic targets?

Basic
Use enzyme inhibition assays (e.g., kinases, phosphatases) and receptor binding studies (e.g., GPCRs). Prioritize targets based on structural analogs (e.g., ’s kinase inhibition). Cell viability assays (MTT or ATP-based) in cancer/immune cell lines evaluate cytotoxicity. Dose-response curves (IC₅₀/EC₅₀) guide potency assessment .

What methodologies are effective in elucidating the mechanism of action of this compound in modulating enzyme or receptor activity?

Advanced
Combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis to identify binding pockets. Surface plasmon resonance (SPR) quantifies binding kinetics (KD). Competitive binding assays using radiolabeled ligands (e.g., [³H]-ATP) confirm target engagement. Pharmacodynamic studies in transgenic models validate mechanism .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

Advanced
Synthesize analogs with variations in the chlorophenyl (e.g., para vs. ortho substitution) or trifluoromethyl groups. Test bioactivity in parallel assays (e.g., IC₅₀ comparisons). Use 3D-QSAR models (CoMFA/CoMSIA) to correlate electronic/steric properties with activity. Pair with molecular dynamics simulations to assess conformational stability .

What strategies can resolve contradictions in observed biological activities across different experimental models?

Advanced
Replicate studies under standardized conditions (e.g., cell line authentication, serum-free media). Cross-validate using orthogonal assays (e.g., Western blot alongside activity assays). Analyze pharmacokinetic variables (e.g., metabolic stability in liver microsomes) to explain species-specific discrepancies. Apply statistical meta-analysis to identify confounding variables .

Which computational approaches are suitable for predicting the binding affinity and pharmacokinetic properties of this compound?

Advanced
Molecular dynamics (MD) simulations (AMBER/GROMACS) model ligand-receptor dynamics. ADMET predictors (e.g., SwissADME) estimate solubility (LogP), permeability (Caco-2), and metabolic clearance. Free-energy perturbation (FEP) calculations refine binding affinity predictions. Validate with experimental data from SPR or HPLC-MS .

What are the critical factors influencing the chemical stability of this compound under various experimental conditions?

Basic
Stability is affected by pH (urea hydrolysis in acidic/basic media), light (degradation of aryl groups), and temperature. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use lyophilization for long-term storage. Add antioxidants (e.g., BHT) to prevent oxidation of methoxy groups .

How can researchers design experiments to assess the compound's selectivity towards specific biological targets?

Advanced
Employ panel screening against related targets (e.g., kinase families in ). Use thermal shift assays (TSA) to compare target stabilization. CRISPR-Cas9 knockout models confirm on-target effects. Off-target profiling via chemoproteomics (e.g., activity-based protein profiling) identifies unintended interactions .

What advanced spectroscopic methods are employed to study the dynamic behavior of this compound in solution?

Advanced
NMR relaxation experiments (T1/T2) probe molecular mobility. ROESY spectra reveal intramolecular interactions (e.g., aryl stacking). Time-resolved fluorescence spectroscopy monitors conformational changes. Solid-state NMR (ssNMR) characterizes polymorphic forms, critical for formulation studies .

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